molecular formula C15H20N2O4S B14969673 7-methyl-5-(methylsulfonyl)-N-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14969673
M. Wt: 324.4 g/mol
InChI Key: OHWRDFRDKBEAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHANESULFONYL-7-METHYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-7-METHYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials might include substituted benzene rings and various amines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Various substitution reactions can occur, especially at the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, benzoxazepine derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound might be explored for similar activities.

Medicine

In medicine, compounds of this class are investigated for their therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-METHANESULFONYL-7-METHYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
  • 5-Methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Uniqueness

The presence of the methanesulfonyl and prop-2-en-1-yl groups in 5-METHANESULFONYL-7-METHYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE may confer unique chemical properties and biological activities compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-prop-2-enyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C15H20N2O4S/c1-4-8-16-15(18)14-7-9-17(22(3,19)20)12-10-11(2)5-6-13(12)21-14/h4-6,10,14H,1,7-9H2,2-3H3,(H,16,18)

InChI Key

OHWRDFRDKBEAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.